molecular formula C22H18N8O5 B2683144 N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide CAS No. 1171832-50-0

N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide

Cat. No.: B2683144
CAS No.: 1171832-50-0
M. Wt: 474.437
InChI Key: DSONLMXPSYGIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a novel, potent small-molecule inhibitor designed for cancer research, primarily targeting the Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. This compound is structurally characterized by a pyrazolopyrimidinone core, a common pharmacophore in kinase inhibition, linked to a 5-nitrofuran carboxamide group. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent occurrence in a wide range of cancers [URL: https://www.nature.com/articles/nrc1299]. This reagent acts as a dual inhibitor, potentially targeting both PI3K and mTOR complexes, which can lead to more effective suppression of this oncogenic pathway and overcome resistance mechanisms associated with single-agent therapy [URL: https://www.cancer.gov/news-events/cancer-currents-blog/2016/mtor-inhibitor-cancer]. Its primary research value lies in investigating tumor cell viability, signal transduction blockade, and the induction of apoptosis in vitro. The inclusion of the 5-nitrofuran moiety may contribute to unique redox properties or additional biological activity, warranting further investigation into its complete mechanism. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O5/c1-11-4-5-14(8-12(11)2)28-19-15(10-23-28)20(31)26-22(25-19)29-17(9-13(3)27-29)24-21(32)16-6-7-18(35-16)30(33)34/h4-9,15,19,22-23,25H,10H2,1-3H3,(H,24,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBVRWJIVPCISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(CN2)C(=O)NC(N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(O5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 338.36 g/mol
CAS Number 899967-42-1

The presence of both nitro and pyrazole moieties contributes to its unique biological properties and potential interactions with various biological targets.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often interact with specific molecular targets such as enzymes or receptors. The mechanisms of action typically involve modulation of biological pathways through inhibition or activation of these targets. For instance, studies have shown that similar compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC₅₀ (μM)
MCF-72.74
HeLa3.16
A5490.39

These findings suggest that the compound may inhibit cancer cell proliferation through specific pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as COX inhibitors. In vivo studies indicated that these compounds could significantly reduce edema in animal models compared to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities:

  • Synthesis and Evaluation : A series of related compounds were synthesized and tested for their ability to inhibit COX enzymes. The most potent inhibitors exhibited selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Cytotoxicity Screening : In a drug library screening study, this compound was identified as a novel anticancer agent with significant activity against multicellular spheroids of cancer cells .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry, facilitating the study of metal complexes and their interactions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting kinases involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for further studies in cellular biology.

Medicine

The most promising application of this compound lies in oncology . Research indicates that it exhibits anticancer properties , particularly through the following mechanisms:

  • CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in various tumor cell lines at low micromolar concentrations. For example, it has an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), a standard chemotherapy agent.

Industry

In industrial applications, the compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure may facilitate the creation of innovative materials used in electronics or photonics.

Data Table: Anticancer Activity

The following table summarizes the anticancer activity data of N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide compared to standard agents:

CompoundCell LineIC50 (µM)Notes
N-{...}A5492.24High activity
DoxorubicinA5499.20Positive control
N-{...}MCF-71.74Significant inhibition

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through CDK inhibition mechanisms.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of this compound against specific kinases involved in cancer progression. The findings suggested that it selectively inhibits CDK2 activity, leading to enhanced apoptosis rates in cancer cells.

Comparison with Similar Compounds

Example 52 ()

  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents: 4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl (electron-rich heterocycle). Chromenone (flavonoid-like structure).
  • Molecular Weight : 579.1 g/mol (M⁺+1).
  • Melting Point : 228–230°C.
  • Key Differences: The absence of a nitrofuran group reduces electron-withdrawing effects compared to the target compound. The chromenone moiety may confer fluorescence or antioxidant activity .

EP 1 808 168 B1 Derivatives ()

  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • Oxadiazole (e.g., 3-isopropyl-[1,2,4]oxadiazol-5-yl).
    • Piperidinyloxy or sulfonamide groups.
  • Key Differences : Oxadiazoles improve metabolic stability and bioavailability but lack the nitro group’s redox activity. Sulfonamide substituents enhance solubility and target selectivity .

5-Benzyl-N-(3-Methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide ()

  • Core : Pyrazolo[4,3-c]pyridine (isomeric variation).
  • Substituents : Benzyl, phenyl, and carboxamide groups.

Table 1. Comparative Data for Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Inferred Biological Activity
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl, 5-nitrofuran-2-carboxamide ~550–600 N/A Antimicrobial, antiparasitic
Example 52 () Pyrazolo[3,4-d]pyrimidine Chromenone, oxazinylphenyl 579.1 228–230 Anticancer, kinase inhibition
EP 1 808 168 B1 Derivative () Pyrazolo[3,4-d]pyrimidine Oxadiazole, sulfonamide ~600–650 N/A Antiviral, anti-inflammatory
Dihydropyrimidinone () Dihydropyrimidinone Ethyl ester, chlorophenyl ~300–350 N/A Antihypertensive, antibacterial

Key Observations:

  • Electron-Withdrawing Groups : The target compound’s 5-nitrofuran moiety distinguishes it from oxadiazole- or sulfonamide-containing analogs, suggesting unique redox-dependent mechanisms (e.g., nitroreductase activation) .
  • Biological Activity : Nitrofurans are historically linked to antibacterial/antiparasitic use, whereas oxadiazoles and sulfonamides are explored in antiviral contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ as a catalyst) for aryl-aryl bond formation, as demonstrated in pyrazole-based analogs . Solvent selection (e.g., degassed DMF/water mixtures) and purification via column chromatography are critical for isolating intermediates. Yield optimization may require adjusting stoichiometric ratios of boronic acids and halide precursors, as seen in similar pyrazolo[3,4-d]pyrimidine syntheses .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying molecular structure . X-ray crystallography, as applied to ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, can resolve stereochemical ambiguities . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can reaction intermediates be stabilized during the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Intermediate stabilization often involves inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive moieties like the pyrazolone ring. Low-temperature conditions (-78°C to 0°C) during lithiation or Grignard reactions minimize side reactions, as reported in fluorobenzamide syntheses .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory, DFT) model transition states and activation energies for key steps like cyclocondensation. The ICReDD approach integrates reaction path searches with experimental feedback, reducing trial-and-error in optimizing conditions for heterocycle formation . Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. How can structure-activity relationship (SAR) studies systematically evaluate the role of substituents (e.g., 3,4-dimethylphenyl, nitrofuran) in bioactivity?

  • Methodological Answer : Design a library of analogs with systematic substitutions (e.g., replacing nitrofuran with other electron-withdrawing groups). Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. For example, fluorination at specific positions in pyrazolo[3,4-d]pyrimidines enhances metabolic stability . Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with target proteins .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Control for assay-specific variables like cell line selection (e.g., HEK293 vs. HeLa) and compound solubility. Statistical meta-analysis of dose-response curves (e.g., IC₅₀ variability) identifies outliers due to assay artifacts .

Q. How can in silico methods predict off-target interactions for this structurally complex compound?

  • Methodological Answer : Use cheminformatics tools (e.g., SwissTargetPrediction, PharmMapper) to screen for potential off-targets based on pharmacophore similarity. Molecular dynamics simulations assess binding to non-target kinases or GPCRs, leveraging crystallographic data from related carboxamides .

Q. What preclinical models are appropriate for evaluating the toxicity of pyrazolo-pyrimidinone derivatives?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for acute toxicity (LD₅₀) and hepatorenal function tests. For genotoxicity, Ames tests and micronucleus assays are recommended. Dose-ranging studies should account for species-specific metabolic differences, as observed in fluorinated pyrazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.